![molecular formula C22H20N4O4S2 B2482004 N-(1,3-benzodioxol-5-yl)-2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetamide CAS No. 1242895-64-2](/img/structure/B2482004.png)
N-(1,3-benzodioxol-5-yl)-2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H20N4O4S2 and its molecular weight is 468.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1,3-benzodioxol-5-yl)-2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetamide is a complex compound with potential biological activities that warrant detailed exploration. This article aims to summarize the current understanding of its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure
The compound features a benzodioxole moiety linked to a triazatricyclo structure, which contributes to its unique biological properties. The presence of sulfur and various functional groups enhances its potential interactions within biological systems.
Structural Formula
Antimicrobial Activity
Research indicates significant antimicrobial properties associated with benzodioxole derivatives. For instance:
- Gram-positive bacteria : Compounds similar in structure have shown effectiveness against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values reported at 128 and 256 µg/mL respectively for related compounds .
- Gram-negative bacteria : The activity against Gram-negative strains tends to be less pronounced but still noteworthy in some derivatives.
Cytotoxicity
Benzodioxole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. Studies reveal:
- Selective toxicity : Certain compounds exhibit higher toxicity towards cancer cells compared to normal cells, indicating potential for anticancer applications . For example, derivatives have shown effectiveness against breast (MCF-7) and lung (A549) cancer cells.
Structure–Activity Relationship (SAR)
The SAR studies on benzodioxole derivatives suggest that modifications in the substituents significantly influence biological activity:
Compound | Substituent | Activity | MIC (µg/mL) |
---|---|---|---|
1 | Methoxy | Active | 50 |
2 | Dimethylamino | Active | 30 |
3 | Fluoro | Moderate | 100 |
4 | No substituent | Inactive | >200 |
This table illustrates how electron-donating groups enhance antibacterial activity while electron-withdrawing groups may reduce it.
Case Study 1: Antimicrobial Screening
A study conducted on a series of benzodioxole derivatives demonstrated their antimicrobial potential against various bacterial strains. The most active compound was identified as having a methoxy group that significantly improved its efficacy against Bacillus subtilis and Escherichia coli.
Case Study 2: Cytotoxicity Profile
In another investigation focusing on the cytotoxic effects of benzodioxole derivatives on cancer cell lines, several compounds showed promising results with IC50 values ranging from 10 to 50 µM against MCF-7 cells. The presence of specific substituents like methoxy or dimethylamino was correlated with enhanced cytotoxicity.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-2-3-9-26-21(28)19-18(14-5-4-8-23-20(14)32-19)25-22(26)31-11-17(27)24-13-6-7-15-16(10-13)30-12-29-15/h4-8,10H,2-3,9,11-12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBDLLKEIMIZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.